Ecabet

Descripción general

Descripción

Ecabet es una molécula pequeña que se ha utilizado principalmente en el tratamiento de úlceras gástricas y gastritis. Es conocido por su capacidad para aumentar la cantidad y la calidad de la mucina producida por las células caliciformes conjuntivas y el epitelio corneal, lo que ayuda a lubricar y proteger las superficies mucosas . This compound también se comercializa en Japón como un agente oral para el tratamiento de úlceras gástricas y gastritis .

Aplicaciones Científicas De Investigación

Ecabet tiene una amplia gama de aplicaciones de investigación científica:

Química: this compound se utiliza como un compuesto modelo en varios estudios químicos para comprender su reactividad e interacciones con otras moléculas.

Biología: En la investigación biológica, this compound se estudia por sus efectos sobre la producción de mucina y su posible papel en la protección de las superficies mucosas.

Medicina: this compound se utiliza en el tratamiento de úlceras gástricas y gastritis.

Mecanismo De Acción

Ecabet ejerce sus efectos al reducir la supervivencia de Helicobacter pylori en el estómago e inhibiendo la actividad de la pepsina en el jugo gástrico . Actúa como un inhibidor de la NADPH oxidasa y la ureasa de Helicobacter pylori, previniendo la adhesión bacteriana a la mucosa gástrica . Además, this compound aumenta la cantidad y la calidad de la mucina producida por las células caliciformes conjuntivas y el epitelio corneal, lo que ayuda a lubricar y proteger las superficies mucosas .

Métodos De Preparación

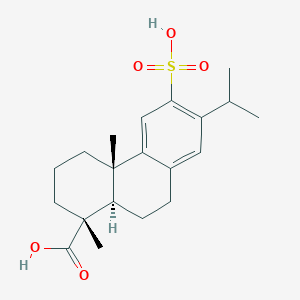

Ecabet sódico, la forma de sal sódica de this compound, se puede preparar mediante una reacción de sulfonación. El proceso implica sulfonar el ácido deshidroabiético para formar ácido 12-sulfodeshidroabiético, que luego se neutraliza con hidróxido de sodio para producir this compound sódico . Los métodos de producción industrial a menudo se centran en mejorar el sabor y la conformidad del paciente mediante la creación de gránulos u otras formulaciones que enmascaran el amargor del compuesto .

Análisis De Reacciones Químicas

Ecabet experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar diferentes derivados, dependiendo de las condiciones y los reactivos utilizados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound, dando lugar a diferentes productos.

Sustitución: this compound puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos, alterando sus propiedades químicas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

Ecabet es único en su capacidad para aumentar la producción de mucina y proteger las superficies mucosas. Los compuestos similares incluyen:

Sucralfato: Utilizado para tratar y prevenir úlceras en los intestinos. Forma una barrera protectora en el sitio de la úlcera.

Misoprostol: Utilizado para prevenir úlceras estomacales en pacientes que toman medicamentos antiinflamatorios no esteroideos. Aumenta la producción de moco protector en el estómago.

Subsalicilato de bismuto: Utilizado para tratar las molestias temporales del estómago y el tracto gastrointestinal. Tiene propiedades antimicrobianas y puede proteger el revestimiento del estómago.

This compound destaca por su doble acción de inhibir Helicobacter pylori y aumentar la producción de mucina, lo que lo convierte en un compuesto valioso en el tratamiento de úlceras gástricas y gastritis .

Propiedades

IUPAC Name |

(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-6-sulfo-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5S/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25)/t17-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCWQNVIUXZOMJ-MISYRCLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046881 | |

| Record name | Ecabet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ecabet | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.26e-03 g/L | |

| Record name | Ecabet | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Ecabet reduces the survival of H. pylori in the stomach and inhibits pepsin activity in the gastric juice of experimental animals. Here we have investigated the effects of ecabet on some of the factors involved in the dynamics of the mucosal barrier, i.e. pepsins and mucins. Pepsin, acid and Helicobacter pylori are major factors in the pathophysiology of peptic ulcer disease and reflux oesophagitis. Ecabet also acts as an inhibitor of H. pylori NADPH oxidase as well as urease. Inhibition of these enzymes prevents bacterial adhesion to gastric mucosa. | |

| Record name | Ecabet | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05265 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

33159-27-2, 86408-72-2 | |

| Record name | Ecabet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33159-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ecabet [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033159272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ecabet | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05265 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ecabet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECABET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K02669KWP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ecabet | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

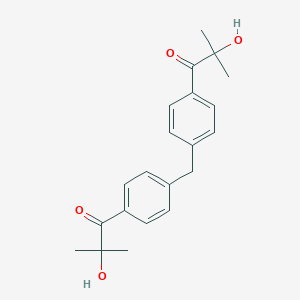

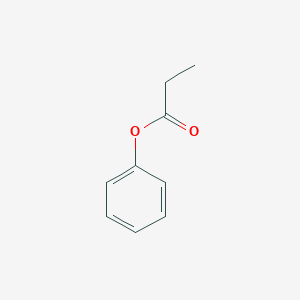

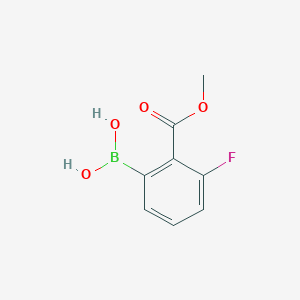

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ecabet sodium exert its anti-ulcer activity?

A1: this compound sodium demonstrates multi-faceted anti-ulcer activity. [, , , , , ] It directly inhibits pepsin activity by precipitating the enzyme, an effect enhanced by an unidentified component in gastric juice. [] It also stimulates the production of prostaglandin E2 (PGE2) and PGI2 in the gastroduodenal mucosa, contributing to mucosal protection. [] Furthermore, this compound exhibits bactericidal activity against Helicobacter pylori, attributed to its inhibition of bacterial urease and ATPase. [, , ]

Q2: Does this compound sodium impact the gastric mucosal barrier?

A2: Yes, this compound sodium strengthens the gastric mucosal barrier. [] It inhibits the activity of pepsin, particularly pepsin 1, which is associated with ulcer development. This, in turn, reduces the ability of gastric juice to digest mucin, a key component of the protective mucus barrier. [] this compound also increases the viscosity of gastric mucin, further enhancing its protective properties. []

Q3: What role does nitric oxide play in this compound sodium's gastroprotective effects?

A3: this compound sodium's gastroprotective activity is partly mediated by nitric oxide (NO) associated with capsaicin-sensitive sensory nerves (CPSN). [] While the exact mechanism remains unclear, inhibiting NO formation partially reverses this compound's protective effect against ethanol-induced gastric injuries in rats. []

Q4: How does this compound sodium affect Helicobacter pylori adhesion?

A4: this compound sodium, along with another mucoprotective agent rebamipide, can inhibit H. pylori adhesion to gastric epithelial cells. [] While individual effects are partial, combining these agents shows near-complete inhibition of adhesion, suggesting a synergistic effect. [] This anti-adhesion property might contribute to its efficacy in treating H. pylori infection. []

Q5: What is the molecular structure of this compound sodium?

A5: this compound sodium is a derivative of dehydroabietic acid, a diterpene resin acid. Its chemical name is 12-sulfodehydroabietic acid disodium salt. For detailed spectroscopic data, refer to the research paper on the assignment of chemical shifts of this compound sodium. []

Q6: What is known about the stability of this compound sodium under different conditions?

A6: this compound sodium's binding to proteins and its hydrophobicity are pH-dependent, increasing in acidic environments. [] This characteristic may contribute to its ability to protect ulcerated areas more effectively than intact mucosa. []

Q7: Have any specific formulations been developed to improve the delivery or stability of this compound sodium?

A7: Yes, researchers have explored chitosan-ecabet electrolyte complexes (ChE) for enhanced mucosal drug delivery. [] These complexes show promising results, including high entrapment efficiency, sustained drug release, and improved stability in acidic environments, making them potentially beneficial for targeted delivery to the gastric mucosa. []

Q8: What is the absorption rate of this compound sodium?

A8: this compound sodium is characterized by its extremely poor absorption into systemic circulation. [] This characteristic means its action is primarily local, concentrated within the gastric mucous layer. []

Q9: How is this compound sodium metabolized and excreted?

A9: Research using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) identified two main metabolites of this compound bismuth in rat bile: glucuronide conjugate of carbonylated this compound (7-oxo-ecabet) and glucuronide conjugate of this compound. [] These findings suggest that this compound undergoes metabolism, likely in the liver, before excretion.

Q10: What is the elimination half-life of this compound sodium?

A10: The elimination half-life of this compound sodium after a single oral dose ranges from 9 to 11 hours, depending on the dose. []

Q11: Are there any known drug interactions with this compound sodium?

A11: While detailed drug interaction studies are limited, one study indicated that this compound sodium might affect the accuracy of the urea breath test (UBT) used to detect H. pylori infection. [] This interaction could lead to false-negative results, suggesting the need to discontinue this compound before UBT. []

Q12: Is there any evidence of resistance developing to this compound sodium?

A12: this compound sodium's bactericidal effect on H. pylori appears to be independent of the bacteria's susceptibility to conventional antibiotics, including clarithromycin and metronidazole. [] This finding suggests that this compound sodium might be effective against antibiotic-resistant strains, but more research is needed to confirm this potential advantage.

Q13: What are some potential areas for future research on this compound sodium?

A13: Future research on this compound sodium could explore:* Optimization of drug delivery systems to enhance its bioavailability and target specific areas of the gastrointestinal tract. []* Investigating the precise mechanisms underlying its interaction with NO and CPSN in gastroprotection. []* Conducting large-scale, long-term clinical trials to comprehensively evaluate its efficacy and safety in treating various gastrointestinal conditions, including functional dyspepsia and ulcerative colitis. [, ]* Exploring its potential as an adjunct therapy in H. pylori eradication regimens, particularly against antibiotic-resistant strains. [, ]* Examining its effects on the HPA axis and its potential benefits in stress-related gastrointestinal disorders. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B36127.png)